molecular formula C12H13NO4 B8438361 2,3,4,5-Tetrahydro-8-methoxy-2-oxo-1H-1-benzazepine-4-carboxylic acid

2,3,4,5-Tetrahydro-8-methoxy-2-oxo-1H-1-benzazepine-4-carboxylic acid

Cat. No. B8438361
M. Wt: 235.24 g/mol
InChI Key: XRJLJPTYDKYWOL-UHFFFAOYSA-N
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Patent
US06310107B1

Procedure details

To a solution of methyl 2,3,4,5-tetrahydro-8-methoxy-2-oxo-1H-1-benzazepine-4-carboxylate (5.035 g) in methanol (60 ml) was added 1 N aqueous sodium hydroxide (40 ml). The reaction mixture was stirred at room temperature for 6.5 hr, made acidic by adding 1 N aqueous hydrochloric acid, and extracted with ethyl acetate. The organic layer was washed with water and saturated aqueous sodium chloride, dried, and concentrated. The resulting crude crystals were washed with diethyl ether to obtain the titled compound (4.253 g).
Name
methyl 2,3,4,5-tetrahydro-8-methoxy-2-oxo-1H-1-benzazepine-4-carboxylate
Quantity
5.035 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:18]=[CH:17][C:6]2[CH2:7][CH:8]([C:13]([O:15]C)=[O:14])[CH2:9][C:10](=[O:12])[NH:11][C:5]=2[CH:4]=1.[OH-].[Na+].Cl>CO>[CH3:1][O:2][C:3]1[CH:18]=[CH:17][C:6]2[CH2:7][CH:8]([C:13]([OH:15])=[O:14])[CH2:9][C:10](=[O:12])[NH:11][C:5]=2[CH:4]=1 |f:1.2|

Inputs

Step One
Name
methyl 2,3,4,5-tetrahydro-8-methoxy-2-oxo-1H-1-benzazepine-4-carboxylate
Quantity
5.035 g
Type
reactant
Smiles
COC1=CC2=C(CC(CC(N2)=O)C(=O)OC)C=C1
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 6.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The resulting crude crystals were washed with diethyl ether

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
COC1=CC2=C(CC(CC(N2)=O)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.253 g
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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